molecular formula C11H18N2O2 B11779470 Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11779470
M. Wt: 210.27 g/mol
InChI Key: HBBBPJPTWVCNOD-UHFFFAOYSA-N
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Description

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups .

Scientific Research Applications

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where tailored properties are required .

Biological Activity

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
IUPAC NameEthyl 1-butyl-5-methylimidazole-4-carboxylate
InChI KeyHBBBPJPTWVCNOD-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using amido-nitriles and alkylating agents under catalytic conditions. Common methods include:

  • Nickel-Catalyzed Reactions: Cyclization of amido-nitriles with alkylating agents.
  • Continuous Flow Reactors: Employed in industrial settings to enhance yield and purity through optimized reaction conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The imidazole ring can bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation: It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated efficacy against:

  • Bacteria: Effective against both Gram-positive and Gram-negative strains.
  • Fungi: Shows antifungal properties in various assays.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest: Disruption of cell cycle progression leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells.

Case Studies

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Efficacy Study:
    • Conducted on various bacterial strains.
    • Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
  • Anticancer Research:
    • A study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Findings indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
  • Mechanistic Insights:
    • Investigations into the mechanism revealed that the compound affects mitochondrial function, leading to increased apoptosis markers in treated cells.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-butyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3

InChI Key

HBBBPJPTWVCNOD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC(=C1C)C(=O)OCC

Origin of Product

United States

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